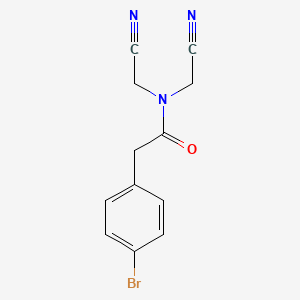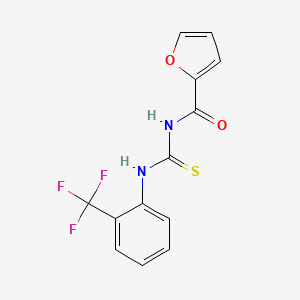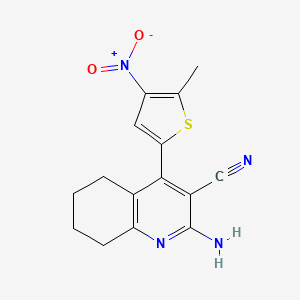
(5Z)-2-(MORPHOLIN-4-YL)-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-2-(MORPHOLIN-4-YL)-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the thiazolone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a morpholine ring and a phenylmethylidene group, contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(MORPHOLIN-4-YL)-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of appropriate thioamide and aldehyde precursors under controlled conditions. Common synthetic routes may include:
Thioamide Formation: Starting with a suitable amine and carbon disulfide to form the thioamide intermediate.
Aldehyde Condensation: Reacting the thioamide with an aromatic aldehyde in the presence of a base to form the desired thiazolone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(5Z)-2-(MORPHOLIN-4-YL)-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the double bond or the thiazolone ring using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolone derivatives.
Substitution: Substituted aromatic or morpholine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (5Z)-2-(MORPHOLIN-4-YL)-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The morpholine ring and phenylmethylidene group could play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Thiazolones: Compounds with similar thiazolone cores but different substituents.
Morpholine Derivatives: Compounds featuring the morpholine ring with various functional groups.
Phenylmethylidene Compounds: Compounds with the phenylmethylidene group attached to different core structures.
Uniqueness
(5Z)-2-(MORPHOLIN-4-YL)-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to the combination of its structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
(5Z)-5-benzylidene-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-13-12(10-11-4-2-1-3-5-11)19-14(15-13)16-6-8-18-9-7-16/h1-5,10H,6-9H2/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOOHGDIEIAHRA-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/C3=CC=CC=C3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B5534521.png)
![9-[3-(methylthio)benzyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5534530.png)
![2-(3-methylphenyl)-5-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5534543.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]cyclopentanecarboxamide](/img/structure/B5534547.png)
![2-[4-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5534555.png)

![(2Z)-2-[(2E)-(4,5-dimethoxy-2-nitrobenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole](/img/structure/B5534566.png)



![[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-pyridylamine](/img/structure/B5534594.png)
![1-{4-[2-oxo-2-(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethyl]-2-thienyl}ethanone](/img/structure/B5534610.png)

![2-[(furan-2-ylmethyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5534618.png)
